2-(3-Amino-4-methoxyphenyl)acetonitrile
Overview
Description
2-(3-Amino-4-methoxyphenyl)acetonitrile: is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is an amide derivative of acetonitrile and is known for its wide range of applications in scientific research and laboratory experiments. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methoxyphenyl)acetonitrile involves various reactions, including nucleophilic substitution, addition-elimination, and condensation reactions. One common method involves the reaction of 3-amino-4-methoxybenzaldehyde with acetonitrile in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-4-methoxyphenyl)acetonitrile undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions.
Addition-Elimination: The compound can undergo addition-elimination reactions, particularly involving the nitrile group.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Bases: Common bases used in reactions involving this compound include sodium hydroxide and potassium carbonate.
Solvents: Typical solvents include methanol, ethanol, and dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phenylacetonitriles, while condensation reactions can produce various heterocyclic compounds.
Scientific Research Applications
2-(3-Amino-4-methoxyphenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the synthesis of various drugs, peptides, proteins, polymers, and organometallic compounds.
Biology: The compound is employed in the study of biological pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methoxyphenyl)acetonitrile involves its ability to act as a nucleophile in organic synthesis. It undergoes various chemical reactions, including nucleophilic substitution, addition-elimination, and condensation reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of more complex molecules.
Comparison with Similar Compounds
3,4-Dimethoxyphenylacetonitrile: This compound is similar in structure but has two methoxy groups instead of one amino and one methoxy group.
2-(4-Amino-3-methoxyphenyl)acetonitrile: This compound has a similar structure but with the amino and methoxy groups in different positions.
Uniqueness: 2-(3-Amino-4-methoxyphenyl)acetonitrile is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-(3-amino-4-methoxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIWQPIVNWVTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669306 | |
Record name | (3-Amino-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725256-16-6 | |
Record name | (3-Amino-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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